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Toxicity Profile & Management Strategies

The table below summarizes the common and serious adverse events (AEs) associated with the avutometinib

and defactinib combination, along with evidence-based management strategies [1] [2] [3].

Toxicity Common Manifestations (225% incidence, Recommended Management &
Type unless specified as serious) Prophylaxis Strategies

| Ocular Disorders | Visual impairment, vitreoretinal disorders (e.g., retinal detachment) [1] [2]. | « Baseline
& Routine Monitoring: Comprehensive ophthalmic exam at baseline, before Cycle 2, every 3 cycles
thereafter, and as clinically indicated [1] [2]. * Dose Modification: Withhold therapy for ocular toxicities
until improvement; permanently discontinue for Grade 4 events [1]. | | Serious Skin Toxicities | Rash (90%),
photosensitivity, severe cutaneous adverse reactions (SCARs). Median time to onset: 14 days [2] [3]. | *
Prophylaxis: Limit sun exposure; apply high-SPF (>30) sunscreen daily. Use topical corticosteroids and
systemic oral antibiotics for prophylaxis, especially during the first 2 cycles [2] [3]. * Dose Modification:
Interrupt, reduce, or permanently discontinue based on severity and duration [1]. | | Hepatotoxicity |
Elevated AST (43%), elevated ALT, hyperbilirubinemia (38%) [3]. | * Monitoring: Check liver function tests
(LFTs) prior to each cycle, on day 15 of the first 4 cycles, and as needed [1] [2]. * Dose Modification:

Withhold, reduce, or discontinue based on severity [1]. | | Rhabdomyolysis / CPK Elevation | Increased
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creatine phosphokinase (CPK) (56%); can indicate muscle damage [3]. | * Monitoring: Monitor CPK levels
prior to each cycle, on day 15 of the first 4 cycles, and as clinically indicated [1] [2]. « Evaluation & Action:
Evaluate for rhabdomyolysis if CPK is elevated. Withhold, reduce, or discontinue based on severity [1]. | |
Gastrointestinal | Diarrhea (38%), nausea, vomiting [1] [3]. | * Symptomatic Management: Use standard
antiemetic and antidiarrheal medications. | | Other Common AEs | Fatigue, edema, musculoskeletal pain,
decreased hemoglobin, lymphopenia [1] [4]. | + Supportive Care: Provide standard supportive care based on

symptoms. |

Experimental Protocols for Toxicity Management

Here are detailed methodologies for key prophylactic and monitoring protocols referenced in clinical trials.

Protocol 1: Prophylactic Skin Toxicity Regimen

This protocol is recommended for the first two cycles to prevent and mitigate skin rashes, a very frequent

adverse event [4].

e Concomitant Medications:
o Topical: Apply 1% hydrocortisone cream to the face, scalp, neck, upper chest, and upper back
twice daily [2] [4].
o Systemic Antibiotic: Administer an oral antibiotic (e.g., doxycycline 100 mg twice daily) for
prophylaxis [2].
e Skin Care:
o Moisturizer: Apply a non-medicated, fragrance-free moisturizer to the entire body at least twice
daily.
o Sun Protection: Use a broad-spectrum sunscreen with a sun protection factor (SPF) greater
than 30 daily, even on cloudy days [2] [4].

Protocol 2: Scheduled Laboratory Monitoring

A rigorous monitoring schedule is crucial for the early detection of common biochemical toxicities [1] [2].

¢ Creatine Phosphokinase (CPK) & Liver Function Tests (LFTs):
o Frequency: Test at baseline, before the start of each new cycle, on Day 15 of the first four
cycles, and as clinically indicated.
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¢ Clinical Action:
o CPK Elevation: If elevated, evaluate the patient for symptoms of rhabdomyolysis (e.g., muscle
pain, weakness, dark urine) [2].
o LFT Elevation: Follow dose modification guidelines for hepatotoxicity based on the severity of
the elevation [1].

Mechanism of Action & Toxicity Management Logic

The following diagram illustrates the therapeutic rationale behind the avutometinib and defactinib

combination and the logical workflow for managing associated toxicities.
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Frequently Asked Questions (FAQs) for Researchers

Q1: What is the recommended phase 2 dose and schedule to optimize tolerability?

e A: The recommended phase 2 dose and schedule established in the FRAME trial is a 28-day cycle
with avutometinib 3.2 mg orally twice weekly and defactinib 200 mg orally twice daily, both
administered for the first three weeks followed by one week off [3]. This intermittent dosing schedule
was critical for improving the long-term tolerability of the combination.

Q2: How effective is the combination in LGSOC, and does efficacy vary by biomarker?

¢ A:Inthe RAMP 201 trial, the combination showed a confirmed Objective Response Rate (ORR) of
31% in the overall LGSOC population. Efficacy was significantly higher in patients with KRAS-mutant
tumors (ORR 44%) compared to those with KRAS wild-type tumors (ORR 17%) [4]. The median
Duration of Response (DOR) was 31.1 months [4].

Q3: What are the critical drug-drug interactions to manage in preclinical models or clinical practice?

¢ A: Key interactions to avoid or manage include [1] [2]:
o CYP3A4 Inhibitors/inducers: Avoid concomitant use of strong or moderate CYP3A4
inhibitors/inducers as they may significantly alter defactinib exposure.
o Gastric Acid Reducers: Avoid proton pump inhibitors (PPIs) and H2 receptor antagonists. If
necessary, administer defactinib 2 hours before or 2 hours after a locally acting antacid.
o Warfarin: Avoid concomitant use due to reports of increased INR and bleeding; consider
alternative anticoagulants.

Q4: What are the most common reasons for dose modification, and how is it managed?

e A: The most frequent Grade =3 treatment-related AEs leading to dose modification are increased
creatine phosphokinase (24%) and diarrhea (8%) [4]. Management typically involves dose holds
or reductions rather than permanent discontinuation, allowing most patients to continue therapy [4].

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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